REACTION_CXSMILES
|
C([CH:3]1[C:7]2=[C:8]([C:12]([OH:14])=[O:13])[CH:9]=[CH:10][CH:11]=[C:6]2[O:5][C:4]1([CH3:16])[CH3:15])C.[OH-].[Na+]>C(O)C>[CH3:15][C:4]1([CH3:16])[CH2:3][C:7]2=[C:8]([C:12]([OH:14])=[O:13])[CH:9]=[CH:10][CH:11]=[C:6]2[O:5]1 |f:1.2|
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Name
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Ethyl 2,2-dimethyl-2,3-dihydro-benzofuran-4-carboxylic acid
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Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)C1C(OC=2C1=C(C=CC2)C(=O)O)(C)C
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Name
|
|
Quantity
|
16.3 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
diluted with water
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Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
air dried (8.6 g, 100%)
|
Name
|
|
Type
|
|
Smiles
|
CC1(OC=2C(C1)=C(C=CC2)C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |